Functional Chemical Biology Capability: Click Chemistry vs. Non-Clickable Parental HAT Inhibitors
CPTH2-Alkyne possesses a terminal alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. In stark contrast, its direct analog, CPTH2, and other in-class HAT inhibitors like CPTH6, lack this bio-orthogonal handle, rendering them completely incapable of participating in these reactions [1][2].
| Evidence Dimension | Bio-orthogonal Conjugation Capability |
|---|---|
| Target Compound Data | Functional alkyne moiety (C≡CH) present |
| Comparator Or Baseline | CPTH2: No alkyne moiety present. CPTH6: No alkyne moiety present. |
| Quantified Difference | Presence vs. Absence |
| Conditions | Chemical structure analysis; applicable to all CuAAC click chemistry conditions. |
Why This Matters
This chemical difference is absolute and dictates the procurement choice for any application requiring target visualization, proteomic target identification, or bioconjugation.
- [1] Chimenti, F., Bizzarri, B., Maccioni, E., et al. (2009). A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone. Journal of Medicinal Chemistry, 52(2), 530-536. View Source
- [2] Trisciuoglio, D., Ragazzoni, Y., Pelosi, A., et al. (2012). CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells. Clinical Cancer Research, 18(2), 475-486. View Source
